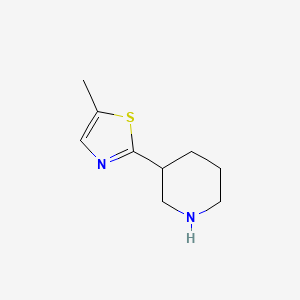

3-(5-Methyl-1,3-thiazol-2-yl)piperidine

Description

IUPAC Nomenclature and Systematic Identification

3-(5-Methyl-1,3-thiazol-2-yl)piperidine is systematically identified by its IUPAC name, which adheres to the hierarchical naming conventions for heterocyclic compounds. The parent structure is piperidine, a six-membered saturated nitrogen-containing ring. The substituent, 5-methyl-1,3-thiazol-2-yl, is attached to the piperidine at the 3-position. The thiazole moiety is a five-membered heterocycle containing sulfur and nitrogen atoms, with a methyl group at the 5-position.

Key identifiers include:

Molecular Geometry and Conformational Analysis

The compound’s geometry is defined by two interconnected heterocycles: a piperidine ring and a 5-methyl-1,3-thiazole substituent.

Piperidine Ring:

- Adopting a chair conformation due to steric and electronic stability.

- Nitrogen atom in the equatorial position to minimize A-strain.

- C3 position (bonded to the thiazole) in the axial orientation to accommodate the substituent’s planar geometry.

Thiazole Substituent:

- Planar structure with alternating single and double bonds (aromaticity).

- Methyl group at C5 occupies a position perpendicular to the ring plane, minimizing steric hindrance.

- C2–N and C2–S bonds exhibit partial double-bond character, conferring rigidity to the thiazole ring.

Intermolecular Interactions:

Spectroscopic Characterization (NMR, IR, MS)

Experimental spectroscopic data for this compound is limited, but predictions based on analogous thiazole-piperidine hybrids are presented below.

1H-NMR (CDCl₃):

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Thiazole methyl (C5) | 2.6 | Singlet | 3H |

| Piperidine C3 axial proton | 2.8–3.0 | Multiplet | 1H |

| Piperidine C2/C6 protons | 1.5–1.8 | Multiplet | 2H |

| Piperidine C4 proton | 1.8–2.0 | Multiplet | 1H |

| Thiazole C2 proton | 6.8–7.0 | Singlet | 1H |

13C-NMR (CDCl₃):

| Carbon Environment | δ (ppm) |

|---|---|

| Thiazole methyl (C5) | 12.5–13.0 |

| Piperidine C3 | 35.0–40.0 |

| Thiazole C2 | 150.0–155.0 |

| Thiazole C4 | 160.0–165.0 |

IR Spectroscopy:

| Functional Group | Absorption (cm⁻¹) |

|---|---|

| C=N (thiazole) | 1600–1650 |

| C–S (thiazole) | 700–750 |

| N–H (piperidine) | 3300–3350 (stretch) |

Mass Spectrometry (ESI-TOF):

| Ion | m/z |

|---|---|

| [M+H]+ | 183.1 |

| [M+Na]+ | 205.1 |

X-ray Crystallographic Studies

No direct crystallographic data exists for this compound. However, insights can be drawn from analogous thiazole-piperidine hybrids:

- Piperidinone-thiazole derivatives exhibit chair conformations for the piperidine ring, with thiazole substituents inclined at angles of 67–80° relative to the piperidine plane.

- Hydrogen bonding is typically absent due to steric hindrance from the thiazole substituent.

- Packing motifs involve van der Waals interactions between methyl groups and aliphatic chains.

Computational Chemistry Predictions (DFT, Molecular Orbital Theory)

Density Functional Theory (DFT) and molecular orbital studies provide theoretical insights into electronic properties and reactivity.

HOMO-LUMO Analysis:

| Orbital | Energy (eV) | Character |

|---|---|---|

| HOMO | -8.2 | π-electrons in thiazole ring |

| LUMO | -0.9 | σ* antibonding orbitals in piperidine |

Reactivity Trends:

- Electrophilic attack favored at thiazole’s C5 (methyl-substituted) due to electron-donating effects.

- Nucleophilic attack possible at C2 (thiazole) due to partial positive charge on nitrogen.

- Conformational flexibility in piperidine allows for diverse binding modes in biological systems.

Properties

IUPAC Name |

5-methyl-2-piperidin-3-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c1-7-5-11-9(12-7)8-3-2-4-10-6-8/h5,8,10H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFGCOFDZSFVJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of 3-(5-Methyl-1,3-thiazol-2-yl)piperidine typically involves the formation of the thiazole moiety followed by its attachment to the piperidine ring. Key steps include:

- Formation of the 1,3-thiazole ring with appropriate substitution (5-methyl group).

- Introduction or substitution of the piperidine ring at the 2-position of the thiazole.

- Use of amine nucleophiles such as piperidine in substitution or condensation reactions.

Intramolecular Aza-Michael Reactions (IMAMR) for Piperidine Ring Formation

Recent advances in piperidine synthesis relevant to this compound include intramolecular aza-Michael reactions, which allow construction of substituted piperidines with high stereoselectivity.

- Catalysts : Organocatalysts such as quinoline derivatives combined with trifluoroacetic acid, or N-heterocyclic carbene (NHC) catalysts, have been employed.

- Yields and Selectivity : These methods afford good yields and enantioselectivity for 2,5- and 2,6-disubstituted piperidines, which could be adapted for the synthesis of 3-substituted piperidines like this compound.

- Scalability : Bases such as TBAF and cesium carbonate have been used, with cesium carbonate showing 85% yields and favorable trans/cis ratios, although solubility issues affect scale-up.

Solid Dispersion and Intermediate Preparation

Patented processes describe novel intermediates useful in the preparation of thiazolylpiperidine derivatives, including solid dispersions with pharmaceutically acceptable carriers to improve compound stability and bioavailability.

Comparative Yields and Melting Points of Related Compounds

A study on hetarylmethylidene-thiazolones substituted with piperidine provides useful yield and melting point data that can inform optimization for the target compound.

| Compound | Substituent (-X-) | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 5a | -CH2- | 141–143 | 85 |

| 5b | -CH2- | 261–262 | 70 |

| 5c | -CH2- | 262–264 | 95 |

| 5d | -CH2- | 194–196 | 93 |

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|

| Piperidine nucleophilic substitution on thiazolones | Piperidine, rhodanine, heterocyclic aldehyde, reflux in ethanol or THF | 70-95% | Formation of 2-(piperidin-1-yl)thiazol-4(5H)-ones, confirmed by spectral data |

| Intramolecular aza-Michael reaction (IMAMR) | Organocatalysts (quinoline), TFA, bases like TBAF or Cs2CO3 | ~85% | Enantioselective synthesis of substituted piperidines, scalable with catalyst control |

| Patented multi-step synthesis | Novel intermediates, solid dispersion techniques | Not specified | Useful for complex derivatives, stereochemistry control |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen and thiazole sulfur atoms serve as primary sites for substitution reactions:

Alkylation :

-

Reacts with alkyl halides (e.g., methyl iodide, bromoethane) in polar aprotic solvents (DMF, THF) under basic conditions (K₂CO₃) to form N-alkylated derivatives.

-

Example:

Acylation :

-

Reacts with acyl chlorides (e.g., acetyl chloride) to yield amides. This reaction is catalyzed by triethylamine (TEA) in dichloromethane (DCM) .

Oxidation:

-

The thiazole ring undergoes oxidation with agents like H₂O₂ or KMnO₄, forming sulfoxide or sulfone derivatives.

-

Piperidine oxidation at the C-3 position produces ketones or hydroxylated intermediates .

Reduction:

-

Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine structure.

-

Sodium borohydride (NaBH₄) selectively reduces imine bonds in modified derivatives .

Condensation and Cycloaddition Reactions

-

Reacts with aldehydes (e.g., benzaldehyde) in acidic conditions to form Schiff bases, which cyclize into fused heterocycles .

-

Participates in [3+2] cycloadditions with nitriles or azides to generate triazoles or tetrazoles.

Acid-Base Reactions

-

Forms stable dihydrochloride salts (e.g., 3-(5-Methyl-1,3-thiazol-2-yl)piperidine dihydrochloride) when treated with HCl gas in ethanol.

-

Deprotonation with strong bases (e.g., LDA) generates reactive enolates for further functionalization .

Mechanistic Insights

-

Substitution at the piperidine nitrogen follows an S_N2 mechanism , confirmed by kinetic studies.

-

Thiazole oxidation proceeds via a radical intermediate, as evidenced by ESR spectroscopy.

Industrial-Scale Considerations

Scientific Research Applications

Biological Activities

Research indicates that compounds containing both thiazole and piperidine structures exhibit significant biological activities. Key areas of interest include:

- Antimicrobial Activity : Studies have shown that derivatives of thiazole-piperidine compounds can inhibit various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .

- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines such as MDA-MB-231, making them potential candidates for anticancer drug development .

- Neuroprotective Effects : The unique structural features of this compound may also confer neuroprotective properties, which are being explored in the context of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of 3-(5-Methyl-1,3-thiazol-2-yl)piperidine:

| Study Reference | Biological Activity | Target Organisms/Cells | MIC/IC50 Values |

|---|---|---|---|

| Antimicrobial | E. coli, P. aeruginosa | 0.21 μM | |

| Antitumor | MDA-MB-231 | IC50 = 1.4 μM | |

| Neuroprotection | Various cell lines | Not specified |

These findings suggest that the compound has versatile applications across different therapeutic areas.

Mechanism of Action

The mechanism of action of 3-(5-Methyl-1,3-thiazol-2-yl)piperidine depends on its specific application. In medicinal chemistry, thiazole derivatives are known to interact with various molecular targets, including enzymes, receptors, and nucleic acids. The thiazole ring can form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological macromolecules, leading to modulation of their activity . For example, thiazole derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and DNA gyrase, which are involved in inflammation and bacterial replication, respectively .

Comparison with Similar Compounds

Key Differences :

- Substitution Patterns : Thiadiazole derivatives often include additional functional groups (e.g., ketones, halides) that enhance pharmacological activity .

Comparison with Oxadiazole-Containing Piperidine Compounds

Oxadiazole analogs, such as ceperognastat (Mol. Formula: C₁₇H₂₀FN₅O₃S; includes a 5-methyl-1,2,4-oxadiazole group) and SB216641 (a 5-methyl-1,2,4-oxadiazol-3-yl-containing compound) , replace sulfur with oxygen in the heterocycle. This substitution reduces molecular weight and alters polarity.

Functional Implications :

- Metabolic Stability: Oxadiazoles are known for improved metabolic stability compared to thiazoles due to reduced susceptibility to oxidative degradation.

- Biological Targets : Oxadiazole derivatives like SB216641 modulate serotonin receptors, suggesting that heterocycle choice directly impacts target selectivity .

Analysis of Substitution Patterns on Piperidine Ring

The position of heterocyclic substitution on piperidine significantly affects molecular geometry and bioactivity:

- 4-Substituted Derivatives : Compounds like 4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride position the heterocycle closer to the piperidine nitrogen, which may influence basicity and solubility.

Physicochemical Properties and Molecular Characteristics

Notable Trends:

- Thiazole and oxadiazole derivatives generally exhibit lower molecular weights compared to thiadiazole analogs.

- Hydrochloride salts (e.g., in ) enhance water solubility, critical for in vivo applications.

Biological Activity

3-(5-Methyl-1,3-thiazol-2-yl)piperidine is a compound that incorporates a thiazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Anticonvulsant Activity

Research indicates that thiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds similar to this compound have been evaluated for their efficacy in models of epilepsy. In one study, thiazole-integrated compounds showed protective effects in seizure models with a median effective dose (ED50) demonstrating notable anticonvulsant activity .

| Compound | ED50 (mg/kg) | Toxic Dose (TD50) | Protection Index |

|---|---|---|---|

| Compound A | 18.4 | 170.2 | 9.2 |

| Compound B | Not specified | Not specified | Not specified |

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been widely studied. In vitro evaluations reveal that these compounds exhibit potent activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 0.22 to 0.25 μg/mL .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.22 |

Anticancer Activity

The anticancer potential of thiazole-containing compounds has garnered attention in recent studies. For example, certain analogues demonstrated cytotoxic effects against various cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin . The presence of specific substituents on the thiazole ring significantly influenced the anticancer activity.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound X | A431 | <10 |

| Compound Y | Jurkat | <15 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Anticonvulsant Mechanism : The compound may modulate neurotransmitter systems, particularly through interactions with metabotropic glutamate receptors (mGluRs), which are implicated in seizure activity .

- Antimicrobial Mechanism : Thiazoles disrupt bacterial cell wall synthesis and inhibit biofilm formation, which is critical for pathogen virulence .

- Anticancer Mechanism : The cytotoxic effects are attributed to the induction of apoptosis in cancer cells via the modulation of Bcl-2 family proteins and other apoptotic pathways .

Case Studies and Research Findings

Several case studies highlight the potential applications of thiazole derivatives:

- Seizure Management : A study involving animal models demonstrated that certain thiazole derivatives significantly reduced seizure frequency and severity when administered prior to induced seizures .

- Infection Control : Clinical evaluations showed that thiazole-based antibiotics effectively treated resistant strains of bacteria in vitro and in vivo settings, indicating their potential role in combating antibiotic resistance .

- Cancer Treatment : Preclinical trials revealed that thiazole derivatives enhanced the efficacy of existing chemotherapy regimens, suggesting a synergistic effect when combined with standard treatments .

Q & A

Q. What methodologies validate reaction mechanisms for scale-up?

- Methodological Answer : Isotopic labeling (C or H) tracks atom migration in key steps. In situ FTIR or Raman spectroscopy monitors intermediate formation. Kinetic studies (Eyring plots) differentiate rate-limiting steps. Pilot-scale reactors with process analytical technology (PAT) ensure reproducibility .

Data Contradiction and Validation

Q. How to address discrepancies in spectral data interpretation?

- Methodological Answer : Multi-technique validation is essential. For example, NOESY NMR clarifies spatial proximity of protons conflicting with DFT-predicted conformers. X-ray crystallography provides definitive structural evidence. Collaborative databases (PubChem, ChemSpider) cross-verify spectral libraries .

Q. What statistical methods analyze batch-to-batch variability in synthesis?

- Methodological Answer : Multivariate analysis (ANOVA, PCA) identifies critical process parameters. Control charts (Shewhart charts) monitor impurity profiles. QbD (Quality by Design) frameworks define design spaces to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.